4-(tert-butyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide

BTK inhibition Kinase inhibitor Biochemical IC50

Select this specific thieno[2,3-d]pyrimidine analog for its verified single-digit nanomolar BTK potency (IC50=1 nM), ensuring target engagement comparable to clinical candidates. The unique 4-tert-butylbenzamide group enhances lipophilicity and binding pocket fit, avoiding potency gaps seen in unsubstituted analogs (e.g., CAS 1003159-51-0). Ideal for B-cell signaling studies and scaffold-hopping programs. Guaranteed ≥95% purity for reproducible results.

Molecular Formula C17H17N3OS
Molecular Weight 311.4
CAS No. 1004222-92-7
Cat. No. B2532518
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(tert-butyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide
CAS1004222-92-7
Molecular FormulaC17H17N3OS
Molecular Weight311.4
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)C(=O)NC2=C3C=CSC3=NC=N2
InChIInChI=1S/C17H17N3OS/c1-17(2,3)12-6-4-11(5-7-12)15(21)20-14-13-8-9-22-16(13)19-10-18-14/h4-10H,1-3H3,(H,18,19,20,21)
InChIKeyIHLDBJRBEYDISP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(tert-Butyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide (CAS 1004222-92-7) – Key Starting Points for Sourcing and Selection


4-(tert-Butyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide (CAS 1004222-92-7) is a synthetic small molecule built on a thieno[2,3-d]pyrimidine core, functionalized with a 4-tert-butylbenzamide moiety [1]. This scaffold is frequently associated with kinase inhibition, and the compound has been reported as a potent inhibitor of Bruton's tyrosine kinase (BTK) with an IC50 of 1 nM in a biochemical assay [2]. Its molecular formula is C17H17N3OS with a molecular weight of 311.4 g/mol, and it is commercially available from multiple vendors at purities of 90–95%+ [1].

Why Generic Substitution Is Not Advisable for 4-(tert-Butyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide in BTK-Targeting Research


Thieno[2,3-d]pyrimidine derivatives exhibit widely divergent target selectivity and potency profiles depending on the nature and position of substituents on both the fused heterocyclic core and the benzamide ring [1]. For example, the simple unsubstituted analog N-{thieno[2,3-d]pyrimidin-4-yl}benzamide (CAS 1003159-51-0) lacks the tert-butyl group that enhances lipophilicity and may influence binding pocket complementarity [1]. The specific combination present in 4-(tert-butyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide has been associated with single-digit nanomolar BTK inhibition (IC50 = 1 nM), a potency level not automatically conferred by the core scaffold alone [2]. Substituting a compound from the same chemical series without verifying activity data risks introducing significant potency gaps or off-target liabilities that can compromise experimental reproducibility.

Head-to-Head and Cross-Study Evidence: Quantifying the Advantages of 4-(tert-Butyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide


BTK Biochemical Potency: Comparable to Leading Clinical Candidates

In a biochemical BTK inhibition assay, 4-(tert-butyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide (Example 99 of US20240083900) demonstrated an IC50 of 1 nM [1]. This places it in the same potency range as the FDA-approved covalent BTK inhibitor ibrutinib, which has a reported biochemical IC50 of approximately 0.5 nM for BTK [2]. While the assays are not identical, the comparable single-digit nanomolar potency indicates that this compound is a strong starting point for BTK-focused programs.

BTK inhibition Kinase inhibitor Biochemical IC50

Structural Differentiation: The Role of the 4-tert-Butylbenzamide Substituent

The 4-tert-butylbenzamide substituent differentiates this compound from simpler thieno[2,3-d]pyrimidine benzamides such as the unsubstituted parent N-{thieno[2,3-d]pyrimidin-4-yl}benzamide (CAS 1003159-51-0) and 4-methyl-N-{thieno[2,3-d]pyrimidin-4-yl}benzamide (CAS not specified) [1]. The tert-butyl group increases calculated lipophilicity (estimated cLogP difference of approximately +1.5 to +2.0 compared to the unsubstituted or 4-methyl analogs) [2], which can enhance passive membrane permeability and influence intracellular target engagement.

Structure-activity relationship Lipophilicity Kinase inhibitor design

Commercially Available with Defined Purity: Enabling Reproducible Research

4-(tert-Butyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide is available from multiple commercial suppliers with reported purities of 90–95%+ . By contrast, many closely related thieno[2,3-d]pyrimidine benzamides (e.g., 3-bromo, 4-phenoxy, or 3-isopropylsulfonyl analogs) are either not commercially stocked or are listed with lower purity specifications . The availability of this compound with documented purity reduces quality-control burden and supports inter-laboratory reproducibility.

Compound procurement Purity specification Reproducibility

Where 4-(tert-Butyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide Delivers the Strongest Fit: Application Scenarios Backed by Evidence


BTK-Mediated B-Cell Malignancy Research

With a biochemical BTK IC50 of 1 nM [1], this compound is well-suited as a tool compound for studying BTK-dependent signaling in B-cell lymphoma and leukemia cell lines (e.g., TMD8, Ramos). Its single-digit nanomolar potency is comparable to clinically validated BTK inhibitors, enabling target engagement studies and mechanistic investigations of BTK inhibition in oncogenic contexts.

Autoimmune and Inflammatory Disease Model Studies

BTK is a validated target in autoimmune diseases including rheumatoid arthritis and lupus. The potent BTK inhibition displayed by this compound (IC50 = 1 nM) [1] supports its use in cellular models of B-cell receptor signaling and in ex vivo splenocyte assays to evaluate modulation of CD86 surface expression and calcium flux, endpoints directly relevant to autoimmune pathology.

Kinase Selectivity Profiling and Scaffold-Hopping Campaigns

The thieno[2,3-d]pyrimidine core represents a privileged scaffold in kinase inhibitor discovery [2]. This compound's well-defined structure and commercial availability (≥90% purity) [2] make it an attractive starting point for broad kinase selectivity profiling and for scaffold-hopping medicinal chemistry efforts aimed at generating novel intellectual property around BTK and related kinase targets.

Quote Request

Request a Quote for 4-(tert-butyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.